molecular formula C11H11N3O2S B3002637 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2097862-51-4

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B3002637
CAS No.: 2097862-51-4
M. Wt: 249.29
InChI Key: GWWJJWYDCSOHRA-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide is a synthetic organic compound that features a pyrimidine ring fused to a thiophene ring through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

    Attachment of the Ethyl Linkage: The ethyl linkage is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the thiophene carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, modulating their activity. This could involve interactions with active sites or allosteric sites, leading to inhibition or activation of the target.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the pyrimidine and thiophene rings, which can affect its conductivity and charge transport characteristics.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of both a pyrimidine and a thiophene ring, which imparts distinct electronic and steric properties. This combination can enhance its interactions with biological targets and improve its performance in electronic applications compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-10(9-2-7-17-8-9)12-4-6-14-5-1-3-13-11(14)16/h1-3,5,7-8H,4,6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWJJWYDCSOHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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